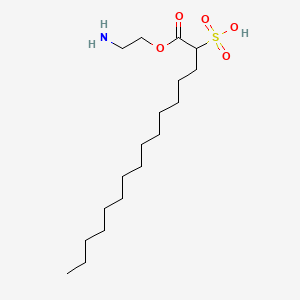
1-(2-Aminoethyl) 2-sulfohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl) 2-sulfohexadecanoate: is a synthetic organic compound that features both an amino group and a sulfonic acid group attached to a hexadecanoate backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl) 2-sulfohexadecanoate typically involves the following steps:
Starting Materials: The synthesis begins with hexadecanoic acid, which is then converted into its sulfonic acid derivative.
Aminoethylation: The sulfonic acid derivative is then reacted with 2-aminoethanol under controlled conditions to introduce the aminoethyl group.
The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial for achieving high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminoethyl) 2-sulfohexadecanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the sulfonic acid group can produce sulfonates.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl) 2-sulfohexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl) 2-sulfohexadecanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the sulfonic acid group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Aminoethyl)imidazolidin-2-one
- 1-(2-Aminoethyl)piperazine
- S-(2-Aminoethyl)-L-cysteine
Uniqueness
1-(2-Aminoethyl) 2-sulfohexadecanoate is unique due to its combination of an amino group and a sulfonic acid group on a hexadecanoate backbone. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
59997-74-9 |
|---|---|
Molekularformel |
C18H37NO5S |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
1-(2-aminoethoxy)-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C18H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(25(21,22)23)18(20)24-16-15-19/h17H,2-16,19H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
STLXFPCGXYWBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OCCN)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
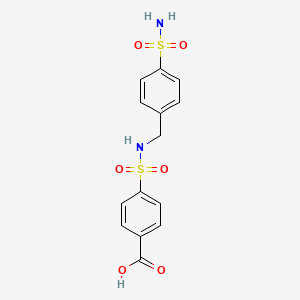
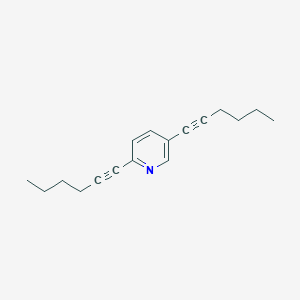
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
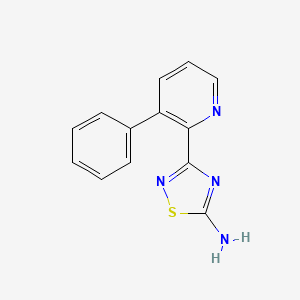
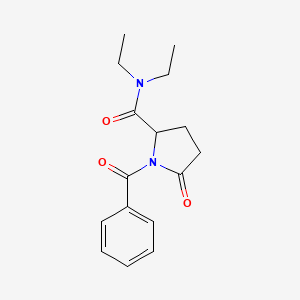
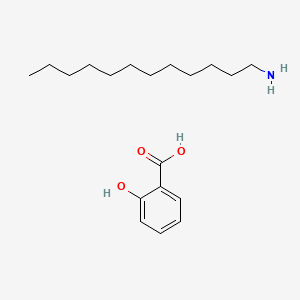

![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)

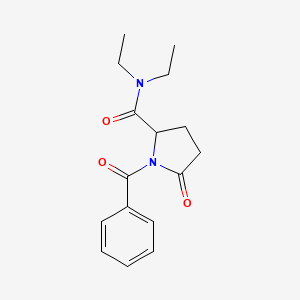
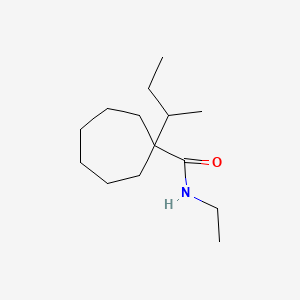

![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
